molecular formula C15H17N3O3 B2392746 2,4-dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide CAS No. 2189500-15-8

2,4-dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide

Cat. No.: B2392746
CAS No.: 2189500-15-8
M. Wt: 287.319
InChI Key: VTMJKGROOMYSEF-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide is a synthetic compound that belongs to the class of benzamide derivatives. This compound has garnered attention in the scientific community due to its potential therapeutic and environmental applications. It is known for its significant biological activity and is used in various fields of research.

Preparation Methods

The synthesis of 2,4-dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with 6-methylpyrimidin-4-ylmethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

2,4-Dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted benzamides.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dichloromethane, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions include carboxylic acids, amine derivatives, and substituted benzamides .

Scientific Research Applications

2,4-Dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound exhibits significant biological activity, making it useful in the study of biochemical pathways and cellular processes.

    Medicine: It has potential therapeutic applications, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2,4-Dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting biological activities.

Properties

IUPAC Name

2,4-dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-10-6-11(18-9-17-10)8-16-15(19)13-5-4-12(20-2)7-14(13)21-3/h4-7,9H,8H2,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMJKGROOMYSEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CNC(=O)C2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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